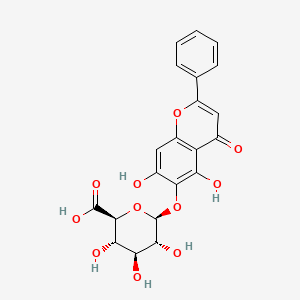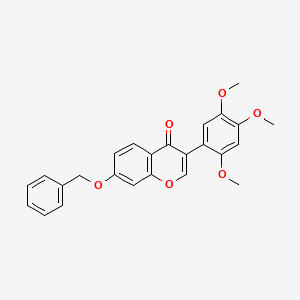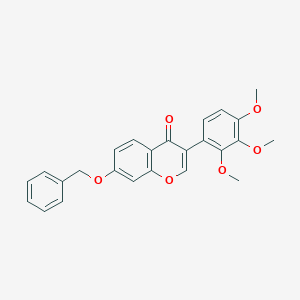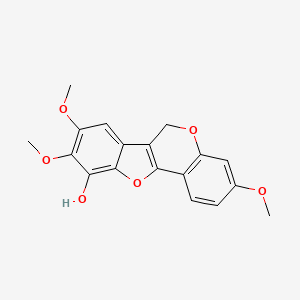
Desmethylfrutescin-Argyranthemum frutescens (Marguerite)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desmethylfrutescin-Argyranthemum frutescens (Marguerite) is a natural product found in Argyranthemum frutescens, Glebionis coronaria, and Glebionis segetum with data available.
Scientific Research Applications
Antimicrobial and Cytotoxic Activities
Research has shown that Argyranthemum frutescens exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria and cytotoxic activity against HeLa and Hep-2 cell lines. Notably, acetylenic compounds like frutescinol isovalerate and 3'-demethyl frutescinol isovalerate, isolated from A. frutescens, contribute to these activities (González et al., 1997).
Chloroplast Genome Characterization
The complete chloroplast genome of A. frutescens has been sequenced, revealing its structure and gene content. This genome information is crucial for understanding phylogenetic relationships within the Anthemideae tribe and aids in the breeding improvement of A. frutescens (Zhao, Qu, & Ma, 2022).
Genetic Fingerprinting and Somaclonal Variation
Amplified Fragment Length Polymorphism (AFLP) markers have been used to fingerprint Argyranthemum frutescens cultivars. This technique is essential for identifying cultivars, especially in vegetatively propagated species like A. frutescens (Kjos, Fjellheim, Rognli, & Hvoslef-Eide, 2010).
Cultivar Study and Propagation Techniques
Studies have assessed the regenerative ability of A. frutescens plants, establishing optimal propagation techniques for various cultivars. Such research is invaluable for horticultural improvement and application (Voineac, 2021).
Intergeneric Hybridization
Hybridization experiments involving A. frutescens and other species like Chamaemelum nobile have shown the potential for introducing new characteristics such as fragrance into A. frutescens, expanding its genetic variation (Katsuoka et al., 2022).
Improvement in Multiplication Technology
Research aimed at improving the multiplication technology of A. frutescens has explored the influence of different rooting substrates on the morphological characters of its varieties, enhancing cultivation techniques (Buta, Cantor, & Buta, 2010).
Disease Resistance and Pathogen Identification
Studies on disease resistance and pathogen identification, such as the classification of Fusarium oxysporum isolates pathogenic on Paris daisy, contribute to better disease management in A. frutescens cultivation (Pasquali et al., 2004).
properties
CAS RN |
4345-77-1 |
|---|---|
Product Name |
Desmethylfrutescin-Argyranthemum frutescens (Marguerite) |
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 |
IUPAC Name |
methyl 2-methoxy-6-penta-2,4-diynylbenzoate |
InChI |
InChI=1S/C14H12O3/c1-4-5-6-8-11-9-7-10-12(16-2)13(11)14(15)17-3/h1,7,9-10H,8H2,2-3H3 |
SMILES |
COC1=CC=CC(=C1C(=O)OC)CC#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











